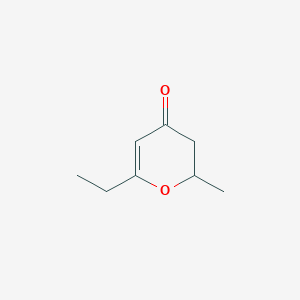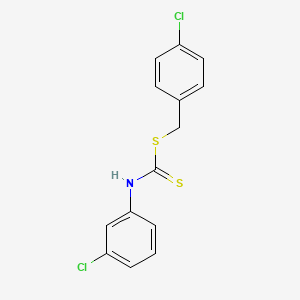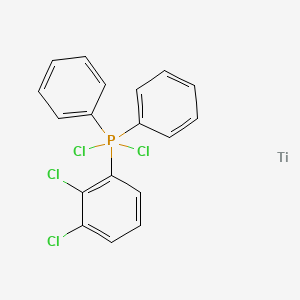
Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium: is a complex organometallic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a titanium center coordinated to a phosphane ligand, which is further substituted with dichloro and diphenyl groups. The presence of these substituents imparts distinct reactivity and stability to the compound, making it a subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium typically involves the reaction of titanium tetrachloride with a pre-formed phosphane ligand. The phosphane ligand, Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane, can be synthesized through a multi-step process starting from 2,3-dichlorophenyl compounds. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states, leading to the formation of oxo or peroxo complexes.
Reduction: The compound can be reduced to lower oxidation states, which may involve the cleavage of the titanium-phosphane bond.
Substitution: Ligand exchange reactions can occur, where the dichloro or diphenyl groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium oxo complexes, while reduction can produce titanium hydrides or lower-valent titanium species.
Applications De Recherche Scientifique
Chemistry: In chemistry, Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium is studied for its catalytic properties. It serves as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology: The compound’s potential biological activity is explored in medicinal chemistry. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: In medicine, the compound is evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by interfering with cellular processes.
Industry: In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic devices.
Mécanisme D'action
The mechanism by which Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium exerts its effects involves the coordination of the titanium center to various substrates. The phosphane ligand plays a crucial role in stabilizing the titanium center and facilitating its interactions with other molecules. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates through oxidative addition or reductive elimination mechanisms.
Comparaison Avec Des Composés Similaires
- Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;palladium
- Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;platinum
- Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;nickel
Comparison: Compared to its palladium, platinum, and nickel analogs, Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium exhibits unique reactivity due to the distinct electronic properties of titanium. Titanium’s lower electronegativity and larger atomic radius influence the compound’s stability and reactivity, making it suitable for specific applications that its analogs may not be as effective in.
Propriétés
Numéro CAS |
14318-97-9 |
|---|---|
Formule moléculaire |
C18H13Cl4PTi |
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
dichloro-(2,3-dichlorophenyl)-diphenyl-λ5-phosphane;titanium |
InChI |
InChI=1S/C18H13Cl4P.Ti/c19-16-12-7-13-17(18(16)20)23(21,22,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-13H; |
Clé InChI |
FARCCPJEOUYUPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=C(C(=CC=C3)Cl)Cl)(Cl)Cl.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



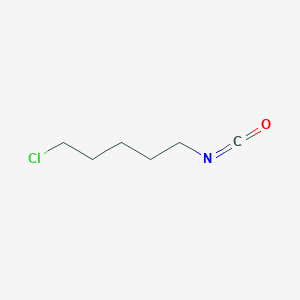
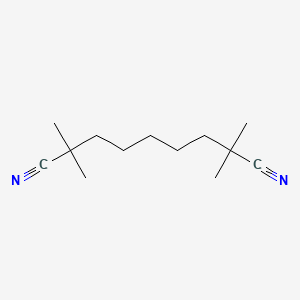

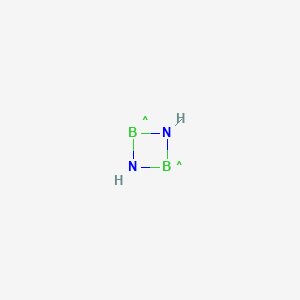
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)


